Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-
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Overview
Description
“Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a 2-ethylbutyl group and a 4-((4-(1-methylpropyl)phenyl)methoxy) group. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” typically involves several steps:
Alkylation of Benzene: The initial step involves the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Methoxy Group: The next step involves the reaction of the resulting product with 4-(1-methylpropyl)phenol in the presence of a base such as sodium hydroxide to form the methoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Alkylation: Using catalysts like zeolites or solid acids to facilitate the alkylation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring.
Substitution: Electrophilic substitution reactions are common, where the benzene ring can be substituted with various electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated aromatic compounds.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of “Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s aromatic structure allows it to engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(2-ethylbutyl)-4-methoxy-: Similar structure but lacks the 4-(1-methylpropyl)phenyl group.
Benzene, 1-(2-ethylbutyl)-4-phenyl-: Similar structure but lacks the methoxy group.
Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)-: Similar structure but has a methyl group instead of the 1-methylpropyl group.
Uniqueness
“Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
125796-75-0 |
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Molecular Formula |
C23H32O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-butan-2-yl-4-[[4-(2-ethylbutyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C23H32O/c1-5-18(4)22-12-8-21(9-13-22)17-24-23-14-10-20(11-15-23)16-19(6-2)7-3/h8-15,18-19H,5-7,16-17H2,1-4H3 |
InChI Key |
YXOYMXPSMLEZPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CC)CC |
Origin of Product |
United States |
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